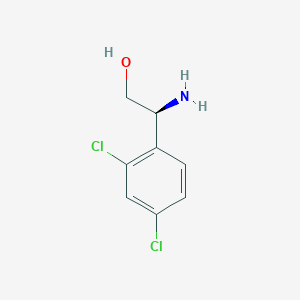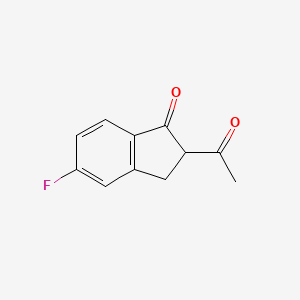
2-Acetyl-5-fluoroindan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-fluoroindan-1-one is a chemical compound with the molecular formula C11H9FO2 It is a derivative of indanone, featuring an acetyl group at the second position and a fluorine atom at the fifth position on the indanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-fluoroindan-1-one typically involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to form 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate is then subjected to reduction and cyclization reactions to yield the target compound. The reduction can be carried out using iron powder or palladium/carbon as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. The use of readily available raw materials and mild reaction conditions makes this process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-5-fluoroindan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Acetyl-5-fluoroindan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 2-Acetyl-5-fluoroindan-1-one involves its interaction with specific molecular targets. The acetyl and fluorine groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are still ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylindan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoroindan-1-one: Lacks the acetyl group, which can influence its chemical properties and applications.
Uniqueness
2-Acetyl-5-fluoroindan-1-one is unique due to the presence of both the acetyl and fluorine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H9FO2 |
|---|---|
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
2-acetyl-5-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H9FO2/c1-6(13)10-5-7-4-8(12)2-3-9(7)11(10)14/h2-4,10H,5H2,1H3 |
Clé InChI |
TWCSSGURYJHAKK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC2=C(C1=O)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13075925.png)
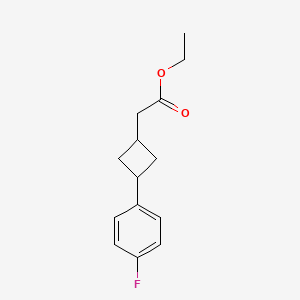
![(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13075933.png)
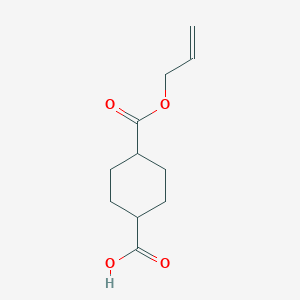
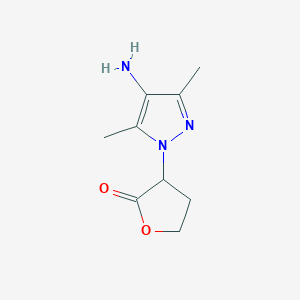

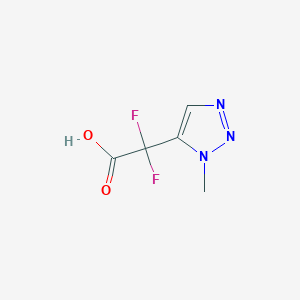


![4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13075976.png)
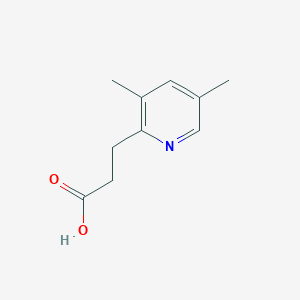
![1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13075988.png)
